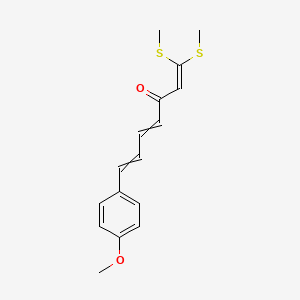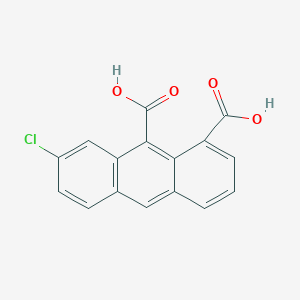![molecular formula C36H44O4Sn B14266990 Tetrakis[(2-phenylpropan-2-yl)oxy]stannane CAS No. 138694-78-7](/img/structure/B14266990.png)
Tetrakis[(2-phenylpropan-2-yl)oxy]stannane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetrakis[(2-phenylpropan-2-yl)oxy]stannane is an organotin compound with the molecular formula C({36})H({44})O(_{4})Sn It is characterized by the presence of four 2-phenylpropan-2-yloxy groups attached to a central tin atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Tetrakis[(2-phenylpropan-2-yl)oxy]stannane typically involves the reaction of tin(IV) chloride with 2-phenylpropan-2-ol in the presence of a base. The reaction proceeds as follows: [ \text{SnCl}_4 + 4 \text{C}9\text{H}{12}\text{O} \rightarrow \text{Sn}(\text{OC}9\text{H}{12})_4 + 4 \text{HCl} ] The reaction is usually carried out under an inert atmosphere to prevent the hydrolysis of tin(IV) chloride. The product is then purified by recrystallization or distillation.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Tetrakis[(2-phenylpropan-2-yl)oxy]stannane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides.
Reduction: It can be reduced to lower oxidation states of tin.
Substitution: The 2-phenylpropan-2-yloxy groups can be substituted with other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Substitution reactions often require the presence of a catalyst and are carried out under controlled temperatures.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield tin dioxide, while substitution reactions can produce a variety of organotin compounds with different ligands.
Wissenschaftliche Forschungsanwendungen
Tetrakis[(2-phenylpropan-2-yl)oxy]stannane has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other organotin compounds.
Biology: The compound’s potential biological activity is being explored, particularly in the context of its interactions with biomolecules.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a therapeutic agent.
Industry: It is used in the production of polymers and as a catalyst in various chemical reactions.
Wirkmechanismus
The mechanism by which Tetrakis[(2-phenylpropan-2-yl)oxy]stannane exerts its effects is not fully understood. it is believed to interact with molecular targets through coordination with metal centers. This interaction can influence various biochemical pathways and processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Tetrakis(2-methyl-1-oxo-1-phenyl-2-propanyl) orthosilicate
- Tetrakis(4-hydroxyphenyl)porphyrin
Uniqueness
Tetrakis[(2-phenylpropan-2-yl)oxy]stannane is unique due to its specific structure and the presence of 2-phenylpropan-2-yloxy groups
Eigenschaften
CAS-Nummer |
138694-78-7 |
|---|---|
Molekularformel |
C36H44O4Sn |
Molekulargewicht |
659.4 g/mol |
IUPAC-Name |
tetrakis(2-phenylpropan-2-yloxy)stannane |
InChI |
InChI=1S/4C9H11O.Sn/c4*1-9(2,10)8-6-4-3-5-7-8;/h4*3-7H,1-2H3;/q4*-1;+4 |
InChI-Schlüssel |
FHRSYEZORXOMJU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C1=CC=CC=C1)O[Sn](OC(C)(C)C2=CC=CC=C2)(OC(C)(C)C3=CC=CC=C3)OC(C)(C)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-Butyl 2-[(acetyloxy)methyl]prop-2-enoate](/img/structure/B14266907.png)
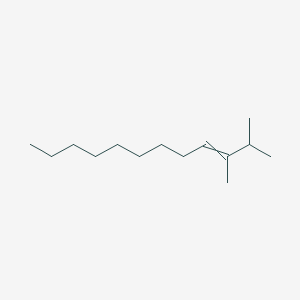
![4,4'-Oxybis{N-[(2H-pyrrol-2-ylidene)methyl]aniline}](/img/structure/B14266911.png)


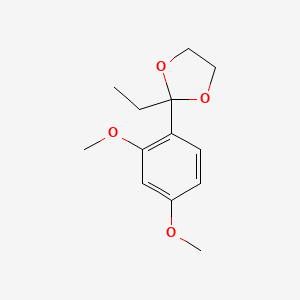

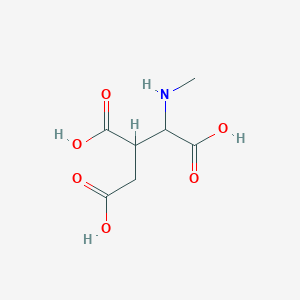
![13-(3,6,9,15-Tetrazabicyclo[9.3.1]pentadeca-1(14),11(15),12-trien-13-yl)-3,6,9,15-tetrazabicyclo[9.3.1]pentadeca-1(14),11(15),12-triene](/img/structure/B14266951.png)
![2-[2-(Cyclopenta-1,3-dien-1-yl)-2-methylpropyl]pyridine](/img/structure/B14266952.png)

